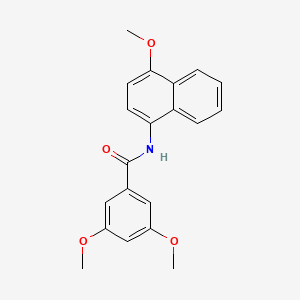

3,5-dimethoxy-N-(4-methoxy-1-naphthyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide compounds involves several key steps, including the conversion from corresponding benzoic acids and the evaluation of their affinity for specific binding sites in biological studies. For instance, compounds like 5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide were synthesized from corresponding benzoic acids, showing the complexity and diversity in the synthesis pathways of benzamide derivatives (Högberg et al., 1990).

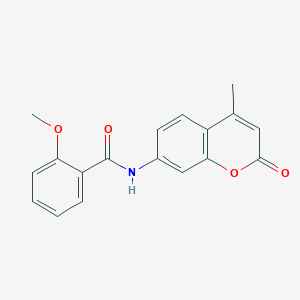

Molecular Structure Analysis

The molecular structure of similar compounds, such as various benzamide derivatives, has been analyzed through different techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS data, providing insights into the structural components and configurations (Bhaskar et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the Fries rearrangement, have been explored for their synthesis and chemical behavior. For example, the conversion of 5-methoxy- and 5,7-dimethoxy-1,4-naphthoquinones into their 3-acetyl derivatives via Fries rearrangement showcases the chemical reactivity of these compounds (Chorn et al., 1984).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Design

Methoxy and benzamide groups are prevalent in medicinal chemistry, where they often contribute to the biological activity of molecules. For instance, methoxy-substituted benzamides and naphthyl derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. The synthesis of novel compounds with these functional groups can lead to the discovery of new therapeutic agents with enhanced efficacy and selectivity. Compounds such as 3,5-dimethoxy-N-(4-methoxy-1-naphthyl)benzamide could serve as key intermediates in the synthesis of complex molecules designed for specific biological targets (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Materials Science

In materials science, methoxy and benzamide derivatives are of interest for their potential roles in creating new materials with unique properties, such as enhanced thermal stability, electrical conductivity, or photoluminescence. The introduction of methoxy groups, in particular, can influence the electronic properties of materials, making them suitable for applications in organic electronics and photonics. The structural versatility offered by combining methoxy and benzamide functionalities with a naphthyl system could lead to novel materials with applications ranging from organic semiconductors to sensors (Sun et al., 2012).

Pharmacological Research

The presence of methoxy and benzamide groups in a compound also suggests potential pharmacological applications. These functionalities are often associated with binding affinity to various receptors in the body, influencing the pharmacokinetic and pharmacodynamic profiles of drugs. Research into similar compounds has led to the development of drugs with anti-inflammatory, analgesic, and anticancer activities. By exploring the biological activity of 3,5-dimethoxy-N-(4-methoxy-1-naphthyl)benzamide and its derivatives, scientists could identify new therapeutic leads with improved selectivity and potency (Dang Thi et al., 2015).

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-14-10-13(11-15(12-14)24-2)20(22)21-18-8-9-19(25-3)17-7-5-4-6-16(17)18/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCIXCGOQJVVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(4-methoxynaphthalen-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)